molecular formula C14H10F6N2O2 B13675522 2,2'-Bis(trifluoromethoxy)benzidine

2,2'-Bis(trifluoromethoxy)benzidine

Cat. No.: B13675522
M. Wt: 352.23 g/mol
InChI Key: NZOHUOCKJIYPKT-UHFFFAOYSA-N
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Description

2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a biphenyl core, with diamine functionalities at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of two trifluoromethoxy groups and diamine functionalities, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H10F6N2O2

Molecular Weight

352.23 g/mol

IUPAC Name

4-[4-amino-2-(trifluoromethoxy)phenyl]-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)24-14(18,19)20/h1-6H,21-22H2

InChI Key

NZOHUOCKJIYPKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)C2=C(C=C(C=C2)N)OC(F)(F)F

Origin of Product

United States

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